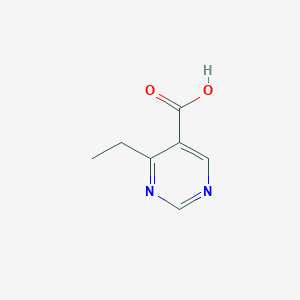

4-Ethylpyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLBLUHPBJEDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethylpyrimidine 5 Carboxylic Acid

Direct Synthesis Approaches to 4-Ethylpyrimidine-5-carboxylic Acid

The direct synthesis of this compound involves several key chemical strategies, including the formation of pyrimidine (B1678525) precursors through esterification, followed by hydrolysis, as well as cyclocondensation and multicomponent reactions to build the core pyrimidine framework. Green chemistry principles are also being increasingly applied to these synthetic routes.

Esterification Pathways to Ethyl Pyrimidine-5-carboxylate Precursors

The synthesis of ethyl pyrimidine-5-carboxylate precursors is a critical step. One common approach involves the condensation of ethyl acetoacetate (B1235776) with 5-amino-4-pyrazolecarbonitrile in glacial acetic acid under reflux. This reaction proceeds through a nucleophilic attack of the amino group on the β-ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core, with the ester group at position 3 remaining intact due to the mild acidity of the medium. Prolonging the reflux time to 3–4 hours can improve yields by ensuring complete cyclization.

Another method describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach is notable for providing a high-yielding, direct route to pyrimidines that lack a substituent at the 4-position. organic-chemistry.org The sodium salt precursor is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. organic-chemistry.org

Furthermore, the synthesis of 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester has been achieved by reacting equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate, ((amino(imino)methyl)-sulfanyl)methane, and triethylamine (B128534) in ethanol (B145695) at reflux for 48 hours. chemicalbook.com

A different strategy involves the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters. ucla.edu This radical chemistry approach has been successfully used to synthesize useful quantities of ethyl 5-bromopyrimidine-4-carboxylate in a single step from the inexpensive 5-bromopyrimidine. ucla.edu

The following table summarizes various esterification pathways to pyrimidine-5-carboxylate precursors:

| Precursors | Reagents and Conditions | Product | Yield |

| Ethyl acetoacetate, 5-amino-4-pyrazolecarbonitrile | Glacial acetic acid, reflux | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | - |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, amidinium salts | - | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to excellent |

| Ethyl 2-acetyl-3-ethoxy-2-propenoate, ((amino(imino)methyl)-sulfanyl)methane, triethylamine | Ethanol, reflux (48 hours) | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester | 81% |

| 5-Halopyrimidines | Minisci homolytic alkoxycarbonylation | 5-Halopyrimidine-4-carboxylic acid esters | 48% (for ethyl 5-bromopyrimidine-4-carboxylate) |

Hydrolysis of Ethyl Esters to this compound

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a fundamental transformation in the synthesis of this compound and its derivatives. This reaction can be carried out under either acidic or alkaline conditions. chemguide.co.uk

Alkaline hydrolysis is the more common method, typically involving heating the ester under reflux with a dilute alkali such as sodium hydroxide (B78521) solution. chemguide.co.uk This process is advantageous as the reaction is irreversible, and the resulting products, an alcohol and the sodium salt of the carboxylic acid, are easier to separate. chemguide.co.uk For instance, the hydrolysis of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates has been achieved to yield the corresponding acids. researchgate.net Similarly, the ester group of ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be hydrolyzed using aqueous NaOH.

Acid-catalyzed hydrolysis is an alternative, though the reaction is reversible. chemguide.co.uk To drive the reaction to completion, an excess of water is required, which is typically provided by using a dilute acid like hydrochloric or sulfuric acid. chemguide.co.uk For example, 4-(3'-trifluoromethyl anilino)-5-cyano pyrimidine has been hydrolyzed to 4-(3'-trifluoromethyl anilino)pyrimidine-5-carboxylic acid by heating with 75% sulfuric acid. google.com

The following table outlines the conditions for the hydrolysis of ethyl esters to their corresponding carboxylic acids:

| Starting Ester | Reagents and Conditions | Product |

| Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates | - | 5-Chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylic acids |

| Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Aqueous NaOH, 0–35°C, 2–4 hours | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

| 4-(3'-Trifluoromethyl anilino)-5-cyano pyrimidine | 75% sulfuric acid, boiling water bath, 8 hours | 4-(3'-Trifluoro methyl anilino)pyrimidine-5-carboxylic acid |

| 4-(2',3'-dimethylanilino)-5-cyano pyrimidine | 75% sulfuric acid, boiling water bath, 2.5 hours | 4-(2',3'-dimethylanilino) pyrimidine-5-carboxylic acid |

Cyclocondensation and Multicomponent Reactions for Pyrimidine Carboxylic Acid Frameworks

The construction of the pyrimidine carboxylic acid framework often relies on cyclocondensation and multicomponent reactions (MCRs). MCRs are particularly efficient as they allow for the synthesis of complex molecules in a single pot from three or more starting materials, which saves time and reduces waste. acs.orgnih.gov

A notable example is a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a series of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines with yields of up to 93%. acs.orgnih.gov

Another approach involves the three-component reaction of aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles in the presence of a reusable catalyst under microwave irradiation and solvent-free conditions to synthesize 1,3-dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones. acs.org

The synthesis of pyrano[2,3-d]pyrimidines often involves the multicomponent reaction of barbituric acid, malononitrile, and aryl aldehydes in the presence of a base. rsc.org The synthesis of pyrido[2,3-d]pyrimidines via MCRs has also been extensively studied, with the reaction mechanism involving steps such as Knoevenagel condensation, Michael addition, and cyclization. nih.gov

A more traditional cyclocondensation method for synthesizing the pyrimidine core involves the reaction of ethyl acetoacetate with 5-amino-4-pyrazolecarbonitrile in glacial acetic acid.

The following table highlights different cyclocondensation and multicomponent reactions for building pyrimidine frameworks:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Multicomponent Reaction | Amidines, up to three different alcohols | Iridium catalyst | Highly substituted pyrimidines |

| Multicomponent Reaction | Aryl aldehydes, 1,3-dimethyl-6-aminouracil, carbonitriles | Triazine diphosphonium hydrogen sulfate (B86663) ionic liquid supported on functionalized nanosilica, microwave irradiation, solvent-free | 1,3-Dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones |

| Multicomponent Reaction | Barbituric acid, malononitrile, aryl aldehydes | Base | Pyrano[2,3-d]pyrimidines |

| Cyclocondensation | Ethyl acetoacetate, 5-amino-4-pyrazolecarbonitrile | Glacial acetic acid, reflux | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

Green Chemistry Methodologies in Pyrimidine Carboxylic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine carboxylic acids to minimize environmental impact and improve efficiency. jmaterenvironsci.com This often involves the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. jmaterenvironsci.comresearchgate.net

For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved through multicomponent reactions in aqueous media (water/ethanol) at room temperature. jmaterenvironsci.com L-proline has been successfully used as a neutral bifunctional catalyst for the condensation of aromatic aldehydes, malononitrile, and barbituric or thiobarbituric acid in aqueous ethanol. jmaterenvironsci.com

Microwave technology has also been widely adopted. jmaterenvironsci.comresearchgate.net A convenient multicomponent reaction in the solid state under microwave irradiation has been reported for the synthesis of pyrano[2,3-d]pyrimidines in excellent yields. jmaterenvironsci.com Similarly, fused pyrimido[4,5-d]pyrimidine (B13093195) systems have been synthesized via a one-pot, three-component Hantzsch reaction of bis-aldehydes, barbituric acid, and substituted amines under microwave irradiation and catalyst-free conditions, resulting in high yields and simple workups. researchgate.net

The use of ammonium (B1175870) chloride as an inexpensive and readily available catalyst under neutral and solvent-free conditions has been developed for the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. ias.ac.in

The following table summarizes some green chemistry approaches in pyrimidine synthesis:

| Green Approach | Reactants | Conditions | Product |

| Aqueous Media | Aromatic aldehydes, malononitrile, barbituric/thiobarbituric acid | Water/ethanol, L-proline catalyst | Pyrano[2,3-d]pyrimidine derivatives |

| Microwave Irradiation | Barbituric acids, benzaldehyde, alkyl nitriles | Solid state, polar medium | Pyrano[2,3-d]pyrimidines |

| Microwave Irradiation | Bis-aldehydes, barbituric acid, substituted amines | Catalyst-free, microwave irradiation | Fused pyrimido[4,5-d]pyrimidine systems |

| Solvent-Free | Substituted benzaldehyde, malononitrile/cyanoacetamide, urea/thiourea | Ammonium chloride catalyst, 110°C | Pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide |

Functional Group Interconversions and Derivatization Strategies for this compound

Once this compound is synthesized, its carboxylic acid group can be further modified through various functionalization reactions to create a diverse range of derivatives.

Carboxylic Acid Functionalization Reactions

The carboxylic acid functional group of pyrimidine-5-carboxylic acids is a versatile handle for further chemical modifications. For example, the carboxylic acid can be converted to its corresponding ester.

A key application of pyrimidine-5-carboxylic acids is in amide coupling reactions. For instance, the carboxylic acid can be activated, such as by conversion to an acid chloride, and then reacted with an amine to form an amide bond. This strategy was employed in the synthesis of the tricyclic pyrimido[4,5-c]quinoline (B14755456) core of a potent CK2 inhibitor, which involved a domino Suzuki coupling–intramolecular amide formation between methyl 5-bromopyrimidine-4-carboxylate and an aminophenylboronic acid. ucla.edu

The following table provides examples of functionalization reactions of the carboxylic acid group:

| Starting Material | Reagents/Conditions | Product | Application |

| 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Ethanol, acidic media | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Re-esterification |

| 5-Bromopyrimidine-4-carboxylic acid | (COCl)₂, CH₂Cl₂; then MeOH | Methyl 5-bromopyrimidine-4-carboxylate | Intermediate for Suzuki coupling and amidation |

Amidation and Esterification Studies

The carboxylic acid group of pyrimidine-5-carboxylic acids can be readily converted into amides and esters, which are important intermediates in the synthesis of various biologically active compounds.

Amidation: The synthesis of amides from this compound can be achieved through various standard coupling methods. For instance, the reaction of the corresponding acid chloride with an amine is a common approach. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct formation of amides from the carboxylic acid and an amine. Research on related pyrimidine-5-carboxylic acids has shown the successful synthesis of a variety of amide derivatives. nih.govnih.gov For example, a series of novel 4-methylthiazole-5-carboxylic acid derivatives, including amides, were synthesized by reacting the acid with thionyl chloride followed by different amines in the presence of triethylamine. nih.gov

Esterification: Esterification of this compound can be carried out using several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a classic and widely used method. masterorganicchemistry.com Another effective method is the Steglich esterification, which utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly advantageous for its high yields and the suppression of side products, even with sterically hindered alcohols. organic-chemistry.org Additionally, the reaction of the acid chloride with an alcohol provides a straightforward route to the corresponding ester. Studies on related pyrimidine-5-carboxylic acids have demonstrated the successful synthesis of various esters. For example, ethyl 4-chloropyrimidine-5-carboxylate has been synthesized and utilized as a key intermediate in the preparation of other functionalized pyrimidines. rsc.orgnih.govresearchgate.net

Table 1: Examples of Amidation and Esterification of Pyrimidine-5-carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Methylthiazole-5-carboxylic acid | SOCl₂, various amines, triethylamine | 4-Methylthiazole-5-carboxamides | nih.gov |

| Carboxylic acid | Alcohol, H₂SO₄ or TsOH | Ester | masterorganicchemistry.com |

| Carboxylic acid | Alcohol, DCC, DMAP | Ester | organic-chemistry.org |

| 4-Chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester | 2-Aminophenol | 4-(2-Hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester | researchgate.net |

| 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | Various amines, coupling reagents | 1H-Pyrazolo[3,4-b]pyridine-5-carboxamides | nih.gov |

Reduction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting hydroxymethylpyrimidine can serve as a versatile intermediate for further synthetic modifications.

For instance, a study on the synthesis of 4-thiopyrimidine derivatives utilized the reduction of ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate to {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol using a suitable reducing agent. nih.gov In another example, the catalytic reduction of 2-methyl-4-amino-5-cyanopyrimidine in the presence of hydrogen chloride-saturated glacial acetic acid and a palladium-carbon catalyst led to the formation of 2-methyl-4-amino-5-hydroxymethylpyrimidine. researchgate.net

Table 2: Examples of Reduction of Pyrimidine-5-carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate | Reducing agent | {4-[(4-Chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | nih.gov |

| 2-Methyl-4-amino-5-cyanopyrimidine | H₂/Pd-C, HCl/glacial acetic acid, H₂O | 2-Methyl-4-amino-5-hydroxymethylpyrimidine | researchgate.net |

Reactivity of the Pyrimidine Ring System

Nucleophilic and Electrophilic Substitutions on the Pyrimidine Core

The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack and relatively resistant to electrophilic substitution. wikipedia.org

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. wikipedia.orgresearchgate.net The reactivity towards nucleophilic substitution is generally in the order of C4 > C2 > C6. stackexchange.comstackexchange.comechemi.com The presence of a good leaving group, such as a halogen, at these positions is crucial for the reaction to proceed. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to undergo nucleophilic substitution with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide, resulting in the displacement of the chloro group. rsc.org Similarly, the synthesis of various 4-substituted pyrimidine-5-carboxylic acid derivatives has been achieved through the nucleophilic displacement of a chloro group at the C4 position. researchgate.netgoogle.com

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. wikipedia.orgyoutube.comyoutube.com When it does occur, it preferentially takes place at the C5 position, which is the most electron-rich position in the ring. wikipedia.orgresearchgate.net The presence of electron-donating groups on the ring can activate it towards electrophilic attack. For instance, pyrimidines with one or more activating groups like amino or hydroxyl groups can undergo halogenation and nitration at the C5 position. researchgate.net The formation of an N-oxide can also facilitate electrophilic substitution at the C4 position. quimicaorganica.org A notable example of electrophilic substitution at the C5 position is the Minisci reaction, which has been used for the homolytic alkoxycarbonylation of 5-halopyrimidines to synthesize 5-halopyrimidine-4-carboxylic acid esters. ucla.edu

Table 3: Reactivity of the Pyrimidine Ring

| Reaction Type | Position of Attack | Activating/Directing Factors | Example Reaction | Reference |

| Nucleophilic Substitution | C2, C4, C6 | Electron-withdrawing nature of nitrogen atoms, presence of a good leaving group | Displacement of chloride in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Electrophilic Substitution | C5 | Electron-donating substituents | Halogenation of aminopyrimidines | researchgate.net |

| Electrophilic Substitution | C4 | N-oxide formation | Nitration of pyridine (B92270) N-oxide (analogous) | quimicaorganica.org |

| Radical Substitution | C4 | Minisci reaction conditions | Homolytic alkoxycarbonylation of 5-bromopyrimidine | ucla.edu |

Oxidative Transformations Involving Pyrimidine Substituents

Substituents on the pyrimidine ring can undergo oxidative transformations. For example, alkyl groups attached to the pyrimidine ring can be oxidized to carboxylic acids. One study demonstrated the oxidation of alkyl-substituted pyrimidine derivatives to the corresponding carboxylic acids using potassium permanganate (B83412) (KMnO₄). researchgate.net Furthermore, one-electron oxidation of pyrimidine bases, such as thymine (B56734) and uracil (B121893), can lead to the formation of various oxidized products, including cross-links with other bases in DNA. nih.gov While direct studies on the oxidative transformation of the ethyl group of this compound are not extensively documented in the provided context, the general reactivity of alkylpyrimidines suggests that the ethyl group could potentially be oxidized under appropriate conditions.

Table 4: Oxidative Transformations of Pyrimidine Derivatives

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Ethylpyrimidine 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular architecture of 4-Ethylpyrimidine-5-carboxylic acid and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the pyrimidine (B1678525) ring, as well as the acidic proton of the carboxylic acid group.

The protons on the pyrimidine ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm, with their exact chemical shifts influenced by the electronic effects of the ethyl and carboxylic acid substituents. The ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern arising from spin-spin coupling. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be sensitive to solvent and concentration. pressbooks.publibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | 8.5 - 9.0 | Singlet | 1H |

| Pyrimidine-H | 7.5 - 8.0 | Singlet | 1H |

| -COOH | > 10.0 | Broad Singlet | 1H |

| -CH₂- (Ethyl) | 2.5 - 3.0 | Quartet | 2H |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 3H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-185 ppm. chemguide.co.uklibretexts.org The carbons of the pyrimidine ring will appear in the aromatic region, generally between δ 120 and 160 ppm. The methylene and methyl carbons of the ethyl group will be found in the upfield aliphatic region of the spectrum. The chemical shifts of the pyrimidine carbons are influenced by the positions of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Pyrimidine-C (substituted) | 150 - 160 |

| Pyrimidine-C (substituted) | 140 - 150 |

| Pyrimidine-CH | 120 - 140 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, MS analysis would confirm the molecular weight and provide valuable structural information through the characteristic fragmentation of the molecule upon ionization.

The molecular ion peak (M+) would correspond to the exact mass of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and decarboxylation (loss of CO₂). libretexts.org The ethyl group can undergo cleavage, leading to the loss of an ethyl radical. The pyrimidine ring can also fragment in characteristic ways. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]+ | 166 | - |

| [M - OH]+ | 149 | H₂O |

| [M - COOH]+ | 121 | HCOOH |

| [M - C₂H₅]+ | 137 | C₂H₅• |

| [M - CO₂]+ | 122 | CO₂ |

Note: The relative intensities of these fragments will depend on the ionization technique and energy.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyrimidine ring, and the ethyl group.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. vscht.czorgchemboulder.comechemi.com A strong, sharp absorption band between 1680 and 1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. chemguide.co.uk The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present. Aromatic C-H and C=N stretching vibrations from the pyrimidine ring, as well as aliphatic C-H stretching vibrations from the ethyl group, will also be observed.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1750 (strong) |

| Aromatic Ring | C=N Stretch | 1500 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Group | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Carboxylic Acid | O-H Bend | 920 - 950 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a mixture. For polar compounds like carboxylic acids, reversed-phase HPLC is a common approach. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. helixchrom.comsielc.com Detection is typically achieved using a UV detector, as the pyrimidine ring is UV-active.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is highly sensitive and selective, allowing for the simultaneous separation, identification, and quantification of the target compound and any impurities. LC-MS is particularly useful for analyzing complex mixtures and for confirming the identity of separated components by providing molecular weight and fragmentation information. For carboxylic acids, LC-MS methods often employ electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, enhancing its detection. The development of LC-MS/MS assays allows for the sensitive and simultaneous detection of a wide range of purine and pyrimidine biomarkers in various matrices. plos.org

Table 5: Typical HPLC and LC-MS Parameters for the Analysis of Pyrimidine Carboxylic Acids

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm (HPLC); ESI-MS (LC-MS) |

| Ionization Mode (LC-MS) | Negative Ion Mode |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which is not inherently volatile due to the presence of the carboxylic acid group, derivatization is a crucial prerequisite for successful GC-MS analysis. This process involves chemically modifying the molecule to increase its volatility and thermal stability, making it amenable to gas chromatography.

Derivatization Strategies:

The primary target for derivatization in this compound is the active hydrogen of the carboxylic acid group. Common derivatization methods include:

Esterification: This is a widely used method where the carboxylic acid is converted into an ester, typically a methyl or ethyl ester. This is often achieved by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst. The resulting esters are significantly more volatile than the parent acid. For instance, the formation of methyl 4-ethylpyrimidine-5-carboxylate would allow for its analysis by GC-MS.

Silylation: This involves replacing the acidic proton with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. Silylation is a versatile and effective method for derivatizing polar functional groups.

The choice of derivatization reagent depends on factors such as the reactivity of the compound, the desired volatility of the derivative, and potential interferences from the sample matrix.

GC-MS Analysis of Volatile Derivatives:

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical GC-MS analysis would involve the following steps:

Injection: A small volume of the derivatized sample is injected into the heated inlet of the GC, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds with different chemical properties will interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated.

Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.

Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify and quantify the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to elucidate its structure.

Hypothetical GC-MS Data for a Derivatized Analog:

| Parameter | Value |

| Compound | Methyl 2-amino-4-methylpyrimidine-5-carboxylate (hypothetical) |

| Derivatization Method | Esterification with Methanol/HCl |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 100°C (1 min), then 10°C/min to 250°C (5 min) |

| Retention Time (RT) | ~12.5 min |

| Molecular Ion (M+) | m/z 181 |

| Key Fragment Ions | m/z 150 ([M-OCH3]+), m/z 122 ([M-COOCH3]+), m/z 95 |

This table provides a snapshot of the key parameters and results from a GC-MS analysis. The retention time helps in identifying the compound based on its chromatographic behavior, while the mass spectrum provides definitive structural information.

X-ray Crystallography for Solid-State Structural Determination (if available for analogues)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. biointerfaceresearch.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state conformation. gcms.cz While a crystal structure for this compound itself is not publicly available, examining the crystallographic data of analogous pyrimidine derivatives can provide valuable information about the expected structural features.

The process of X-ray crystallography involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization.

Data Collection: The single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms. The initial structural model is then refined to best fit the experimental diffraction data.

Structural Insights from Analogous Compounds:

By studying the crystal structures of related pyrimidine derivatives, we can infer potential structural characteristics of this compound. For example, the crystal structure of pyrimidine-4-carboxylic acid reveals that the molecules form sheets stacked along a specific crystallographic axis, with interactions mediated by hydrogen bonds between the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. researchgate.net

Hypothetical Crystallographic Data for an Analogue:

The following table presents hypothetical crystallographic data for a closely related compound, 5-acetyl-2,4-dimethylpyrimidine, which illustrates the type of information obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value for an Analogue |

| Compound | 5-Acetyl-2,4-dimethylpyrimidine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 105° |

| Bond Length (C-N in ring) | ~1.33 Å |

| Bond Angle (N-C-N in ring) | ~128° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

This data provides a quantitative description of the molecule's geometry and how it arranges itself in the solid state. Such information is crucial for understanding the physical properties of the compound and for designing new materials with specific properties. The study of analogous structures provides a strong foundation for predicting the solid-state behavior of this compound.

Structure Activity Relationship Sar Studies of 4 Ethylpyrimidine 5 Carboxylic Acid Derivatives

Impact of Ethyl Group Modification on Molecular Interactions

The ethyl group at the 4-position of the pyrimidine (B1678525) ring plays a significant role in the molecule's interaction with its biological targets. While direct studies on the modification of this specific group on 4-ethylpyrimidine-5-carboxylic acid are not extensively documented, general principles of medicinal chemistry suggest that its size, lipophilicity, and conformation are crucial.

Alterations to the ethyl group can influence the compound's binding affinity and selectivity. For instance, increasing the alkyl chain length may enhance van der Waals interactions with a hydrophobic pocket in the target protein, potentially boosting potency. Conversely, introducing branching or unsaturation could impose conformational constraints that might either improve or hinder binding. The optimal size and shape of this substituent are highly dependent on the specific topology of the binding site.

Influence of Carboxylic Acid Moiety Derivatization on Activity Profiles

The carboxylic acid group at the 5-position is a key functional group that often participates in crucial interactions with biological targets, such as forming hydrogen bonds or coordinating with metal ions in enzyme active sites. nih.gov Derivatization of this moiety into esters, amides, or other bioisosteres can profoundly impact the compound's activity profile, solubility, and pharmacokinetic properties. nih.govwiley-vch.de

In many cases, the free carboxylic acid is essential for biological activity. For example, in a study of dihydroxypyrimidine (DHP) inhibitors, which share the pyrimidine core, carboxylic acid analogs generally exhibited better inhibitory activity than their corresponding ester or amide counterparts. nih.gov This suggests that the electronic properties of the carboxylic acid are vital for effective interaction with the target. nih.gov

However, converting the carboxylic acid to an ester can create a prodrug, a strategy often employed to improve oral bioavailability. wiley-vch.de The ester masks the polar carboxylic acid group, increasing lipophilicity and facilitating passage across biological membranes. wiley-vch.de Once inside the body, the ester can be hydrolyzed by esterases to release the active carboxylic acid. wiley-vch.de For instance, the antiviral drug oseltamivir (B103847) is an ethyl ester prodrug that is converted to its active carboxylic acid form in the body, increasing its oral bioavailability from less than 5% to 80%. wiley-vch.de

The conversion to amides can also modulate biological activity. In some instances, amides have been shown to be less active than the parent carboxylic acid. nih.gov However, in other contexts, amides can provide a stable and relatively neutral scaffold that helps to establish the optimal three-dimensional conformation for binding to a target enzyme. wiley-vch.de

The following table summarizes the general effects of carboxylic acid derivatization on the activity of pyrimidine-based compounds, based on findings from related inhibitor classes.

| Derivative | General Impact on Activity | Rationale | Reference |

| Carboxylic Acid | Often essential for high potency | Can act as a hydrogen bond donor/acceptor or metal chelator in the active site. | nih.govnih.gov |

| Ester | Typically lower in vitro activity, but can improve in vivo efficacy | Acts as a prodrug, increasing bioavailability by masking the polar carboxylic acid. | nih.govwiley-vch.de |

| Amide | Variable; can be less active or provide structural benefits | Can alter electronic properties and conformational flexibility. | nih.govwiley-vch.de |

Substituent Effects on the Pyrimidine Ring for Modulating Biological Target Affinity

Modifying the substituents on the pyrimidine ring is a common strategy to fine-tune the biological activity of this compound derivatives. The electronic and steric properties of these substituents can significantly influence the molecule's affinity for its target. nih.govnih.gov

For example, in studies of dUMP analogs targeting thymidylate synthase, substitutions at the C(5) position of the pyrimidine ring were shown to affect the binding of the enzyme's cofactor. nih.gov This highlights the importance of the substitution pattern on the pyrimidine ring for biological activity.

In the context of pyrimidine-4-carboxamides, modifications at various positions on the pyrimidine ring have been explored to optimize potency and lipophilicity. nih.gov For instance, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group led to a 10-fold increase in activity, demonstrating the profound impact of even subtle structural changes. nih.gov

The following table illustrates the impact of various substituents on the pyrimidine ring on the activity of related pyrimidine derivatives.

| Position | Substituent | Observed Effect on Activity | Rationale | Reference |

| C2 | (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | Conformational restriction leading to better binding. | nih.gov |

| C6 | (S)-3-hydroxypyrrolidine | 10-fold increase in activity | Reduced lipophilicity and favorable interactions. | nih.gov |

| C5 | Various substituents | Affects cofactor binding in thymidylate synthase | Electronic and steric effects influencing the active site environment. | nih.gov |

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. nih.govmdpi.com Conformational analysis, which involves determining the preferred spatial arrangement of a molecule's atoms, is therefore a vital tool in understanding the SAR of this compound derivatives. mdpi.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT) are employed to elucidate the conformational preferences of these molecules. mdpi.com The identified low-energy conformations are then correlated with their biological activity to understand which spatial arrangements are conducive to binding with the target. mdpi.com

The rigidity or flexibility of the molecule can also play a crucial role. In some cases, a rigid conformation that pre-organizes the key binding groups in the correct orientation for interaction with the target can lead to higher affinity. nih.gov For instance, conformationally rigid azacycles derived from a pyrimidine core have shown potential as modulators of protein-protein interactions. nih.gov

The correlation between a molecule's conformation and its activity is a cornerstone of rational drug design, allowing for the development of derivatives with improved potency and selectivity.

Mechanistic Investigations of Molecular and Cellular Interactions of 4 Ethylpyrimidine 5 Carboxylic Acid and Its Analogues

Enzyme Inhibition Studies in vitro

The inhibitory effects of pyrimidine-5-carboxylic acid derivatives have been explored against several key enzymes, revealing a range of activities and specificities.

Inhibition of Enzymes Involved in Nucleic Acid Metabolism

Derivatives of 4,5-dihydroxypyrimidine (DHP) carboxylic acid have been identified as a significant chemotype in antiviral drug discovery, particularly as inhibitors of enzymes crucial for viral nucleic acid synthesis. nih.gov These compounds, which share a core structure with 4-ethylpyrimidine-5-carboxylic acid, have shown inhibitory activity against viral endonucleases. For instance, a series of DHP methyl carboxylates, carboxylic acids, and carboxamides were synthesized and tested as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov

In a cell-based antiviral assay, six of these analogues demonstrated moderate potency with EC50 values in the low micromolar range. nih.gov Notably, five of these compounds showed no cytotoxicity at concentrations up to 100 μM. nih.gov The DHP carboxylic acid subtype, in particular, exhibited excellent aqueous solubility and stability in plasma and metabolic assays. nih.gov

The mechanism of these inhibitors often involves metal-binding, a feature exemplified by the evolution of the HIV-1 integrase inhibitor Raltegravir from a DHP carboxamide scaffold, which itself was derived from a DHP carboxylic acid inhibitor of the Hepatitis C virus NS5B polymerase. nih.gov This highlights the potential of the pyrimidine-5-carboxylic acid scaffold to target a variety of metalloenzymes involved in nucleic acid metabolism.

Furthermore, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, have demonstrated broad-spectrum antiviral activity. nih.gov Compounds like Brequinar, a 4-quinoline carboxylic acid derivative, act as potent DHODH inhibitors by competitively binding to the ubiquinone-binding site, thereby depleting the cellular pool of pyrimidines necessary for viral replication. nih.gov This mechanism has been shown to be effective against a range of RNA viruses. nih.gov While not a direct analogue, this illustrates that targeting nucleotide biosynthesis is a key strategy where pyrimidine-like structures can be effective.

Cholinesterase Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net

Research into pyrimidine derivatives has revealed their potential as cholinesterase inhibitors. A study on 2,4-disubstituted pyrimidine derivatives investigated how varying the steric and electronic properties at the C-2 and C-4 positions of the pyrimidine ring affects inhibitory potency and selectivity. researchgate.net The structure-activity relationship (SAR) studies identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent cholinesterase inhibitor with an IC50 value of 0.33 μM for AChE and 2.30 μM for BChE. researchgate.net

Molecular modeling suggested that the C-2 thiomorpholine (B91149) substituent of this compound orients toward the cationic active site region (Trp84 and Phe330) within the AChE active site. researchgate.net In contrast, within the BChE active site, it was oriented toward a hydrophobic region near the entrance of the active site gorge. researchgate.net This indicates that the specific substitutions on the pyrimidine ring are critical for determining the potency and selectivity of cholinesterase inhibition. researchgate.net

Carbamate compounds, which are known reversible cholinesterase inhibitors, act by carbamylating a serine residue in the enzyme's active site. nih.gov While structurally distinct from this compound, their mechanism provides a framework for understanding the reversible inhibition of cholinesterases.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Kinetics

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. nih.govmdpi.com It exists as a tetramer composed of two different subunits, LDH-A (muscle) and LDH-B (heart). mdpi.com LDH-A primarily converts pyruvate to lactate, while LDH-B favors the reverse reaction. mdpi.comnih.gov

While specific kinetic studies on this compound were not found, the general principles of LDH inhibition kinetics are well-established. Inhibitors can be classified as competitive or non-competitive based on their interaction with the enzyme. For example, in laboratory settings, oxalic acid acts as a competitive inhibitor of LDH when lactate is the substrate, while oxamic acid is a non-competitive inhibitor. nih.gov

The inhibition of LDH can also occur through oxidative mechanisms. Reactive oxygen species like hypochlorous acid (HOCl) have been shown to inhibit both LDH-A and LDH-B. mdpi.commdpi.com This inhibition is associated with the oxidation of cysteine residues, particularly those near the active site, leading to irreversible conformational changes in the enzyme. mdpi.commdpi.com For instance, HOCl treatment of LDH-B led to a concentration-dependent loss of cysteine residues and subsequent inhibition of enzyme activity. mdpi.com

| Inhibitor | LDH Isoform | Inhibition Type | Mechanism |

|---|---|---|---|

| Oxalic Acid | Not Specified | Competitive | Binds to the active site, competing with the substrate lactate. nih.gov |

| Oxamic Acid | Not Specified | Non-competitive | Binds to a site other than the active site, altering enzyme conformation. nih.gov |

| Hypochlorous Acid (HOCl) | LDH-A, LDH-B | Irreversible | Induces oxidative damage, including oxidation of critical cysteine residues and protein crosslinking. mdpi.commdpi.com |

Isocitrate Lyase (ICL) Inhibition Investigations

Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate (B1226380) cycle, which allows organisms like bacteria and fungi to utilize two-carbon compounds for growth. nih.govwikipedia.org ICL catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org As this enzyme is absent in placental mammals, it is considered a promising target for antimicrobial agents, particularly for treating tuberculosis, as Mycobacterium tuberculosis relies on this pathway for survival during infection. nih.govnih.gov

Several compounds are known to inhibit ICL, including itaconate, 3-nitropropionate, and 3-bromopyruvate. nih.gov However, these are often non-specific and can be toxic to the host. wikipedia.org The search for specific ICL inhibitors is an active area of research. While no studies were found that specifically investigate this compound as an ICL inhibitor, the broader class of heterocyclic compounds is being explored for this purpose. The discovery of novel ICL inhibitors often involves screening both natural and synthetic compound libraries against ICL from both Mycobacterium tuberculosis and other non-pathogenic organisms. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme associated with inflammation and cancer. mdpi.comresearchgate.net

Recent studies have highlighted pyrimidine derivatives as potent and selective COX-2 inhibitors. For example, a series of new pyrimidine-5-carbonitriles were designed and synthesized, showing remarkable inhibitory activity against the COX-2 enzyme. mdpi.com One derivative, compound 5d in the study, exhibited a potent inhibition profile with an IC50 of 0.17 ± 0.01 µM, which was comparable to the selective COX-2 inhibitor Celecoxib (IC50 0.17 ± 0.01 µM) and more than 10-fold more potent than Nimesulide (IC50 1.68 ± 0.22 µM). mdpi.com

The general strategy for converting non-selective NSAIDs, which are often carboxylic acids, into selective COX-2 inhibitors involves derivatization of the carboxylate moiety. nih.gov For instance, converting the carboxylic acid group of indomethacin (B1671933) and meclofenamic acid into amides generated potent and selective COX-2 inhibitors. nih.gov This suggests that modifications to the carboxylic acid group of a pyrimidine-5-carboxylic acid structure could be a viable strategy to develop selective COX-2 inhibitors.

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Pyrimidine Derivative 5d | 0.17 ± 0.01 | mdpi.com |

| Celecoxib (Reference) | 0.17 ± 0.01 | mdpi.com |

| Nimesulide (Reference) | 1.68 ± 0.22 | mdpi.com |

Receptor Binding Studies in vitro (e.g., GABA A Receptor Subtype)

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov It is a ligand-gated ion channel that, when activated by GABA, increases chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability. nih.gov The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties. nih.gov

While direct binding studies of this compound on GABAA receptors were not identified, other GABA derivatives with heterocyclic structures have been synthesized and evaluated. For example, an arylaminopyridazine derivative of GABA, SR 95103, was shown to be a selective and competitive antagonist at the GABAA receptor site. capes.gov.br It displaced [3H]GABA from rat brain membranes with an apparent Ki of 2.2 μM and antagonized the GABA-mediated enhancement of [3H]diazepam binding. capes.gov.br

The search for novel ligands with selectivity for specific GABAA receptor subtypes is an important area of research for treating psychiatric and cognitive disorders. nih.gov For instance, selectivity for the α5-containing GABAA receptor subtype, which is highly expressed in the hippocampus, is sought for improving cognitive deficits. nih.gov The evaluation of new compounds typically involves screening against a panel of receptors and ion channels to determine their affinity (Ki values) and identify any off-target effects. nih.gov This rigorous screening process is essential for characterizing the selectivity profile of potential therapeutic agents that target the GABAA receptor.

Fundamental Cellular Pathway Modulation Studies (e.g., apoptosis induction in cell lines)nih.gov

The modulation of fundamental cellular pathways by small molecules is a cornerstone of drug discovery and chemical biology. While direct and extensive research on the specific cellular effects of this compound is not widely available in the public domain, the broader class of pyrimidine-5-carboxylic acid derivatives has been the subject of investigations into their potential to influence critical cellular processes, including the induction of apoptosis.

Studies on analogues of this compound provide insights into the potential biological activities of this compound class. For instance, research into various pyrimidine derivatives has demonstrated their capacity to act as anticancer agents by triggering programmed cell death, or apoptosis, in cancer cell lines.

One area of investigation has focused on pyrimido[5,4-e] nih.govmdpi.comtriazines and pyrazolopyrimidines, which share the core pyrimidine structure. A study evaluating a series of these compounds for their in vitro anticancer activity against the human lung carcinoma cell line (A549) identified several derivatives with significant cytotoxic effects. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting a biological or biochemical function, were determined for these derivatives.

Table 1: Cytotoxic Activity of Selected Pyrimidine Analogues against A549 Human Lung Carcinoma Cells

| Compound | IC₅₀ (µM) |

| 6b | 3.6 |

| 9 | > 3.6 |

| 5a | > 3.6 |

| 8 | > 3.6 |

| 5e | > 3.6 |

| 6e | > 3.6 |

| 5b | > 3.6 |

| 5f | > 3.6 |

| 7a | > 3.6 |

| 5c | > 3.6 |

| 6c | > 3.6 |

| 7b | > 3.6 |

| 6a | > 3.6 |

| 11 | > 3.6 |

| 5d | > 3.6 |

| 6d | > 3.6 |

| Data sourced from a study on pyrimido[5,4-e] nih.govmdpi.comtriazines and pyrazolopyrimidines. mdpi.com |

While the specific mechanisms were not fully elucidated in this particular study, the cytotoxic activity of these pyrimidine analogues suggests an interference with essential cellular pathways, potentially leading to apoptosis.

Furthermore, another class of related compounds, the 4,5-dihydroxypyrimidine carboxylic acids, has been investigated for its inhibitory effects on viral enzymes, specifically the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov Although this research is in the context of antiviral activity, it highlights the ability of the pyrimidine carboxylic acid scaffold to interact with biological macromolecules, a prerequisite for modulating cellular pathways. The study demonstrated that the carboxylic acid forms of these pyrimidines generally exhibited better potency compared to their methyl ester and carboxamide counterparts. nih.gov

It is important to note that these findings are based on analogues of this compound. The specific substitutions on the pyrimidine ring can significantly influence the biological activity. Therefore, without direct experimental data on this compound, its precise effects on apoptosis induction and other cellular pathways remain to be scientifically established.

Computational Chemistry and Theoretical Studies of 4 Ethylpyrimidine 5 Carboxylic Acid

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For pyrimidine (B1678525) derivatives, molecular docking has been instrumental in identifying potential therapeutic applications. For instance, various pyrimidine analogues have been docked against protein targets to evaluate their potential as antimicrobial, anticancer, or antiviral agents. nih.govnih.gov Studies on thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives have used molecular docking to explore their potential as antimicrobial agents by targeting enzymes like TrmD from Pseudomonas aeruginosa. uran.ua Similarly, docking studies on other pyrimidine derivatives have investigated their binding to targets like cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, in this case, 4-Ethylpyrimidine-5-carboxylic acid, would be drawn and optimized. Docking software, such as AutoDock Vina, then calculates the most likely binding poses and estimates the binding affinity, usually expressed as a binding energy score in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

For example, a study on a series of pyrimidine derivatives targeting the human cyclin-dependent kinase-2 (PDB ID: 1HCK) receptor reported the following binding energies for its most promising compounds: nih.gov

| Compound ID | Binding Energy (kcal/mol) |

| 4c | -7.9 |

| 4a | -7.7 |

| 4h | -7.5 |

| 4b | -7.4 |

This table presents sample binding energy data from a molecular docking study of pyrimidine derivatives with the 1HCK receptor, illustrating typical results from such computational analyses. nih.gov

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. Such insights are crucial for optimizing the structure of the lead compound to enhance its binding and potential therapeutic effect.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can predict a wide range of properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics.

For pyrimidine derivatives, DFT calculations are commonly employed to understand their stability and reactivity. samipubco.comwjarr.comijcce.ac.ir Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. samipubco.comwjarr.com

For example, a DFT study on three pyrimidine derivatives with potential analgesic properties calculated their global molecular reactivity parameters and compared them to ibuprofen. The results indicated that the pyrimidine derivatives had a smaller energy gap, suggesting higher chemical reactivity. wjarr.com

| Parameter | DMPN | DMPO | DMPS | Ibuprofen |

| EHOMO (eV) | -5.46 | -5.57 | -5.57 | -6.59 |

| ELUMO (eV) | -1.59 | -1.94 | -1.84 | -0.56 |

| Energy Gap (ΔE) (eV) | 3.87 | 3.63 | 3.73 | 6.03 |

| Chemical Hardness (η) (eV) | 1.94 | 1.81 | 1.87 | 3.02 |

| Electrophilicity (ω) (eV) | 3.20 | 3.88 | 3.67 | 2.64 |

This table showcases global reactivity parameters calculated using DFT (B3LYP/6-311++G(d,p)) for three pyrimidine derivatives (DMPN, DMPO, DMPS) and the reference drug ibuprofen. These values provide insights into the electronic properties and relative reactivity of the compounds. wjarr.com

These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. tandfonline.com Such detailed electronic information is invaluable for predicting how a molecule like this compound would behave in chemical reactions and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

QSAR studies on pyrimidine derivatives have been successfully used to predict their activity as inhibitors of various enzymes, such as VEGFR-2, a target in cancer therapy. nih.gov In a typical QSAR study, a set of molecules with known activities is used as a training set. For each molecule, a variety of "descriptors" are calculated. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govtandfonline.com

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov For instance, a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors developed a model using four key descriptors: tandfonline.com

| Descriptor | Description |

| A_Ar | Number of aromatic rings |

| B_Dou | Number of double bonds |

| P. V_P | Positive partial surface area (using PEOE approach) |

| Q. V_N | Negative partial surface area (using VSA technique) |

This table lists the descriptors used in a QSAR model for pyrimidine-4,6-diamine derivatives, highlighting the types of molecular properties that can be correlated with biological activity. tandfonline.com

The predictive power of the QSAR model is evaluated using a separate test set of compounds. A robust and validated QSAR model can then be used to screen virtual libraries of compounds, including novel structures like this compound, to prioritize them for synthesis and experimental testing.

Molecular Dynamics Simulations to Investigate Binding Stability

While molecular docking provides a static snapshot of the binding between a ligand and its target, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. rsc.orgmdpi.com

This technique is particularly useful for validating the results of molecular docking. A ligand that appears to bind well in a static dock might prove to be unstable over a longer timescale. MD simulations can assess the stability of the complex by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable binding is typically characterized by a low and steady RMSD value over the course of the simulation. mdpi.com

For example, MD simulations have been used to study the binding stability of inhibitors to targets like Salt Inducible Kinase 2 (SIK2), an enzyme implicated in various cancers. rsc.org These simulations can reveal the persistence of key interactions (like hydrogen bonds) and identify the crucial amino acid residues that contribute most to the binding energy, helping to explain why some inhibitors are more potent than others. rsc.org Applying MD simulations to a complex of this compound with a potential biological target would provide a more realistic and detailed understanding of the binding mechanism and stability, which is critical for rational drug design. youtube.com

Applications of 4 Ethylpyrimidine 5 Carboxylic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems

4-Ethylpyrimidine-5-carboxylic acid serves as a pivotal intermediate in the construction of elaborate heterocyclic frameworks. The presence of both a carboxylic acid and a pyrimidine (B1678525) ring within the same molecule provides multiple reaction sites for chemists to exploit. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, thereby opening up a wide array of synthetic possibilities.

General synthetic strategies for pyrimidine-5-carboxylic acids often involve cyclocondensation reactions. For instance, a common approach to creating the pyrimidine core is the reaction of a suitably substituted three-carbon component with an amidine. While specific synthesis details for this compound are not extensively documented in mainstream literature, analogous syntheses, such as that for 2-cyclopropyl-4-ethylpyrimidine-5-carboxylic acid, suggest that methods like the cyclocondensation of diethyl oxalacetate (B90230) with an appropriate amidine under basic conditions could be employed. evitachem.com Such syntheses require careful management of reaction parameters like pH and temperature to achieve optimal yields. evitachem.com

The pyrimidine ring itself can undergo various modifications. The nitrogen atoms in the ring can be protonated or alkylated, and the ring can participate in cycloaddition reactions, further expanding the range of accessible complex heterocyclic systems. The ethyl group at the 4-position also influences the reactivity and solubility of the molecule and its derivatives.

The strategic importance of pyrimidine carboxylic acids is underscored by their use in the synthesis of biologically active molecules. For example, derivatives of pyrimidine carboxylic acids have been used to create inhibitors of enzymes such as protein kinase CK2, which are implicated in cancer. ucla.edu

Table 1: Representative Reactions of Pyrimidine-5-carboxylic Acid Derivatives

| Precursor | Reagent(s) | Product Type | Application |

| 4-Substituted-pyrimidine-5-carboxylic acid | Thionyl chloride (SOCl₂) | 4-Substituted-pyrimidine-5-carbonyl chloride | Intermediate for amides and esters |

| 4-Substituted-pyrimidine-5-carboxylic acid | Alcohol, Acid catalyst | 4-Substituted-pyrimidine-5-carboxylate ester | Intermediate for further functionalization |

| 4-Substituted-pyrimidine-5-carboxylic acid | Amine, Coupling agent (e.g., DCC) | 4-Substituted-pyrimidine-5-carboxamide | Biologically active molecules |

| 4-Substituted-pyrimidine-5-carbonitrile | Acid or Base Hydrolysis | 4-Substituted-pyrimidine-5-carboxylic acid | Synthesis of the title compound |

This table presents generalized reactions for the pyrimidine-5-carboxylic acid scaffold, which are expected to be applicable to the 4-ethyl derivative.

Use in the Synthesis of Pyrimidine-Fused Heterocycles

A significant application of this compound and its derivatives is in the synthesis of pyrimidine-fused heterocycles. These are compounds where another heterocyclic ring is annulated to the pyrimidine core, leading to more complex and often more rigid molecular architectures with distinct biological activities.

The synthesis of these fused systems often involves intramolecular reactions, where functional groups on the pyrimidine ring and its substituents react with each other to form a new ring. For example, a common strategy is to introduce a reactive group at the 4-position of the pyrimidine ring that can then cyclize with the 5-carboxylic acid or a derivative thereof.

One documented example of this is the synthesis of pyrimido[4,5-c]quinolines. This was achieved through a domino Suzuki coupling–intramolecular amide formation between a 5-bromopyrimidine-4-carboxylate and an aminophenylboronic acid. ucla.edu While this example uses a bromo-substituent, it highlights a general strategy that could potentially be adapted for a 4-ethyl analogue. The synthesis of various fused pyrimidine systems, such as furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines, has also been reported starting from thioxopyrimidine-6(1H)-ones, which are structurally related to the title compound. researchgate.net

The use of ultrasound has been shown to be an effective tool in the synthesis of fused pyrimidines, often leading to shorter reaction times and higher yields. nih.gov These methods are applicable to a wide range of pyrimidine-based starting materials for the construction of more complex molecules. nih.gov

Table 2: Examples of Pyrimidine-Fused Heterocyclic Systems

| Fused Heterocycle | Synthetic Precursor(s) | Potential Biological Activity |

| Pyrimido[4,5-d]pyrimidine (B13093195) | Biginelli compounds, N-arylidine-N-methylformamidines | Antitumor |

| Isoxazolo[4,5-d]pyrimidine | 4-amino-5-benzoylisoxazolo-3-carboxylic acid hydrazide | Immunomodulatory |

| Furo[2,3-d]pyrimidine | Thioxopyrimidine-6(1H)-ones, ethyl chloroacetate | Antimicrobial |

| Triazolo[1,5-a]pyrimidine | Thioxopyrimidine-6(1H)-ones, thiourea | Various |

| Thiazolo[3,2-a]pyrimidine | Pyrimidine-2-thiones | Antitumor |

This table showcases examples of pyrimidine-fused systems synthesized from related pyrimidine precursors, illustrating the potential for this compound in this area.

Contribution to the Development of Chemical Libraries and Screening Compounds

This compound is a valuable building block for the creation of chemical libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in high-throughput screening for the discovery of new drug candidates and other biologically active molecules.

The versatility of the pyrimidine-5-carboxylic acid scaffold allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring. This "decoration" of the core structure with different chemical groups leads to a diverse set of molecules, each with the potential for unique biological activity.

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. In these methods, the pyrimidine core is attached to a solid support or is reacted in a multi-well plate format, and then a variety of building blocks are added to create a large library of final compounds. The carboxylic acid functionality of this compound is particularly well-suited for these techniques, as it allows for the easy formation of amide bonds with a diverse set of amines.

For example, dihydroxypyrimidine (DHP) derivatives, which are a class of pyrimidine carboxylic acids, have been synthesized as a library of compounds to identify inhibitors of viral enzymes. nih.govnih.gov These studies demonstrate the utility of the pyrimidine carboxylic acid core in generating a multitude of analogs for biological screening. The synthesis of pyrimidine-based DNA-encoded libraries (DELs) further highlights the importance of this scaffold in modern drug discovery, allowing for the creation of millions of compounds for screening against various biological targets.

Future Research Directions for this compound: An Unexplored Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and practical applications. Within this vast chemical space, this compound remains a relatively under-explored entity, presenting a fertile ground for future scientific investigation. This article outlines key areas of prospective research for this compound, focusing on novel synthetic methodologies, unexplored chemical transformations, detailed mechanistic studies of its biological interactions, computational design of enhanced analogues, and its integration into broader synthetic applications.

Q & A

Q. What are the recommended synthetic routes for 4-Ethylpyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via solution-phase organic synthesis using pyrimidine derivatives as precursors. For example, ethyl-substituted pyrimidines can undergo hydrolysis or carboxylation under controlled conditions. Key steps include:

- Esterification : Ethyl groups are introduced via esterification reactions using ethanol and acid catalysts (e.g., sulfuric acid) .

- Parallel Synthesis : A parallel solution-phase approach, as demonstrated for analogous pyrimidine carboxamides, involves multi-step transformations starting with itaconic acid derivatives. Reaction parameters like temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation) are optimized via Design of Experiments (DoE) to maximize yield .

Critical Parameters : - Purity is verified via HPLC (≥95%) and NMR to confirm substituent positions .

Q. What analytical techniques are essential for characterizing structural purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C4, carboxyl at C5) and confirms absence of byproducts. For example, the carboxyl proton appears as a singlet at δ ~12.5 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry in derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 193.06 for C₈H₁₀N₂O₂) .

Q. What safety protocols are required for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing or reactions .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications at the 4-ethyl and 5-carboxyl positions influence bioactivity in enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replacing the ethyl group with bulkier substituents (e.g., trifluoromethyl) enhances hydrophobic interactions with enzyme pockets, as seen in acetylcholinesterase inhibitors .

- Converting the carboxyl group to amides improves blood-brain barrier permeability, critical for CNS-targeted drugs .

- Kinetic Assays : Use Ellman’s method to measure IC₅₀ values. For example, derivatives with 4-ethyl groups showed IC₅₀ = 1.2 µM against AChE, compared to 8.7 µM for methyl analogs .

Q. How can computational methods like molecular docking guide the design of this compound derivatives?

- Methodological Answer :

- Docking Workflow :

Protein Preparation : Retrieve target enzyme structures (e.g., AChE, PDB ID: 4EY7) and remove water/ligands.

Ligand Optimization : Generate 3D conformers of derivatives using Gaussian09 with B3LYP/6-31G* basis set.

Binding Analysis : Use AutoDock Vina to simulate binding. For example, a 4-ethyl derivative showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ .